Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
CAS No.: 59898-79-2
VCID: VC4680704
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate - 59898-79-2](/images/structure/VC4680704.png)
Description |
Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the categories of thioesters and heterocyclic compounds. Its structure features a pyrimidine ring fused with a benzothiophene moiety, which is characteristic of many bioactive molecules. Synthesis MethodsThe synthesis of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves several key steps:
Structural FeaturesThe benzothiolo[2,3-d]pyrimidine core is pivotal for its biological activity due to its unique electronic properties and steric effects. Potential Biological ActivitiesWhile the exact mechanism of action for Ethyl 2-(3-methyl-4-oxo-5,6,7,8--benzothiolo[ [[]$$$$\text{d}]- $$$$\text{y}l)sulfanyl$$)]acetate is not fully elucidated:
Solubility Data
These physical characteristics influence how easily compounds can be formulated into pharmaceutical products or handled during laboratory procedures. |
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CAS No. | 59898-79-2 | ||||||
Product Name | Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate | ||||||
Molecular Formula | C15H18N2O3S2 | ||||||
Molecular Weight | 338.44 | ||||||
IUPAC Name | ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate | ||||||
Standard InChI | InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3 | ||||||
Standard InChIKey | XSXISYKGDDTUGA-UHFFFAOYSA-N | ||||||
SMILES | CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C | ||||||
Solubility | not available | ||||||
PubChem Compound | 914202 | ||||||
Last Modified | Aug 17 2023 |
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